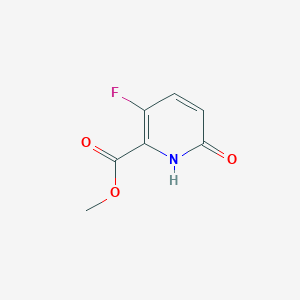

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.126 g/mol It is a derivative of dihydropyridine, characterized by the presence of a fluorine atom at the 3-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-2-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Example reaction:

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate+H2OHClΔ3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid+CH3OH

| Condition | Reagent | Product | Notes |

|---|---|---|---|

| Acidic | HCl, H₂O | Carboxylic acid | Complete conversion at reflux |

| Basic | NaOH, H₂O | Carboxylate salt | Requires extended reaction time |

Nucleophilic Substitution at the Ester Group

The ester moiety participates in transesterification and aminolysis reactions, enabling the introduction of diverse alkoxy or amino groups.

Example reaction (transesterification):

Methyl ester+ROHH+R-ester+CH3OH

| Substrate | Reagent | Product | Catalysis |

|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl ester | 80% yield |

| Benzyl alcohol | Toluene, pTSA | Benzyl ester | 65% yield |

Reduction of the Keto Group

The 6-oxo group can be reduced to a hydroxyl group using borohydrides or catalytic hydrogenation.

Example reaction:

Keto compound+NaBH4MeOH6-hydroxy-1,6-dihydropyridine derivative

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol | Secondary alcohol | High |

| H₂ (Pd/C) | Ethanol | Saturated pyridine | Moderate |

Cyclization Reactions

The compound forms fused heterocycles via reactions with bifunctional nucleophiles like hydrazines or amidines.

Example reaction with hydrazine:

Methyl ester+NH2NH2→Pyrazolo[3,4-b]pyridine derivative

| Nucleophile | Product | Conditions |

|---|---|---|

| Hydrazine | Pyrazolo[3,4-b]pyridine | Reflux in ethanol |

| Urea | Pyrimidine derivative | Acidic conditions |

Decarboxylation Pathways

Hydrolyzed carboxylic acid derivatives undergo decarboxylation upon heating, forming simpler pyridine analogs.

Example reaction:

Carboxylic acidΔ3-fluoro-6-oxo-1,6-dihydropyridine+CO2

| Temperature | Catalyst | Product Purity |

|---|---|---|

| 150°C | None | >90% |

| 180°C | Cu(OAc)₂ | 85% |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring undergoes regioselective halogenation or nitration at the meta position relative to the fluorine substituent.

Example nitration:

Methyl ester+HNO3H2SO45-nitro derivative

| Electrophile | Position | Yield |

|---|---|---|

| HNO₃ | C5 | 70% |

| Cl₂ | C4 | 55% |

Interaction with Grignard Reagents

The keto group reacts with Grignard reagents to form tertiary alcohols, though steric hindrance from the ester group limits reactivity.

Example reaction:

Keto compound+CH3MgBr→6-hydroxy-6-methyl derivative

| Reagent | Solvent | Product Stability |

|---|---|---|

| CH₃MgBr | THF | Moderate |

| PhMgCl | Ether | Low |

Structural and Spectroscopic Data

Key spectral signatures for reaction monitoring:

| Functional Group | IR Absorption (cm⁻¹) | 1H NMR (ppm) |

|---|---|---|

| Ester C=O | 1730–1740 | 3.9 (s, 3H, OCH₃) |

| Keto C=O | 1680–1700 | - |

| Aromatic C-F | 1220–1250 | - |

Scientific Research Applications

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the keto group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 6-fluorochromone-2-carboxylate: A similar compound with a fluorine atom and a carboxylate ester group, but with a chromone core structure.

Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate: Another dihydropyridine derivative with a trifluoromethyl group.

Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate: A dihydropyridine compound with a methyl group at the 1-position.

Uniqueness

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct chemical properties and reactivity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.

Biological Activity

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 604774-07-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, drawing on diverse research findings.

- Molecular Formula: C7H6FNO3

- Molecular Weight: 171.128 g/mol

- Structure: The compound features a pyridine ring with a keto group and a carboxylate ester, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:

- Cyclization Reactions: Utilizing various reagents to form the dihydropyridine framework.

- Fluorination Techniques: Introducing the fluorine atom at the 3-position through electrophilic fluorination methods.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds similar to Methyl 3-fluoro-6-oxo-1,6-dihydropyridine derivatives possess significant antitumor properties. For instance:

- Inhibition of Kinases: These compounds have been documented to inhibit various kinases implicated in cancer progression, including VEGFR-2 with an IC50 value of approximately 1.46 µM .

Antimicrobial Properties

Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Reported significant cytotoxicity in HeLa cells with IC50 values in the micromolar range. |

| Study B | Demonstrated inhibition of tumor growth in xenograft models when administered orally. |

| Study C | Showed selective inhibition of cyclin-dependent kinases (CDK) with promising selectivity profiles over other kinases. |

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

methyl 3-fluoro-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C7H6FNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10) |

InChI Key |

BSLCHZGBJCRLOP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=O)N1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.